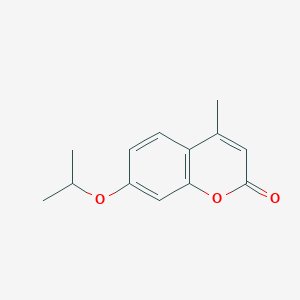

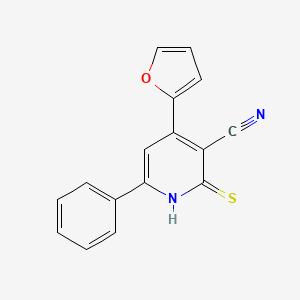

![molecular formula C9H10BrNOS B5815492 2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)

2-[(4-bromobenzyl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate, in N,N-dimethylformamide was stirred at room temperature for 12 hours. Water was then gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the title compound .Molecular Structure Analysis

The crystal structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been reported . The compound crystallizes in the monoclinic space group Pc with unit cell parameters a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å, β = 105.885(3)° .科学的研究の応用

Antimicrobial and Antiproliferative Agents

2-((4-Bromobenzyl)thio)acetamide derivatives have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial and fungal species, as well as anticancer activity against certain cancer cell lines like human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives can bind effectively to target proteins, making them potential lead compounds for drug design .

Coordination Chemistry

In coordination chemistry, thioacetamide derivatives serve as sulfur-donating ligands in the synthesis of complex metal sulfides. These compounds can react with metal cations to form metal sulfide precipitates, which are important in various industrial and research applications, including the development of catalysts and sensors .

Organic Synthesis

The benzylic position of 2-((4-Bromobenzyl)thio)acetamide is reactive and can undergo various organic reactions, such as free radical bromination, nucleophilic substitution, and oxidation. This reactivity is utilized in the synthesis of complex organic molecules, which can be further used in pharmaceuticals and material science .

Pharmaceutical Research

Derivatives of 2-((4-Bromobenzyl)thio)acetamide are being explored for their pharmacological activities. They are particularly investigated for their role in combating drug resistance by pathogens and cancerous cells. The derivatives’ ability to inhibit microbial growth and cancer cell proliferation is a significant area of research in the development of new therapeutic agents .

Material Science

In material science, 2-((4-Bromobenzyl)thio)acetamide is used in the synthesis of novel materials with potential applications in electronics, photonics, and nanotechnology. The compound’s ability to form stable complexes with metals can lead to the development of new materials with unique electrical and optical properties .

Environmental Science

Research into the environmental applications of 2-((4-Bromobenzyl)thio)acetamide includes its use in the removal of heavy metals from wastewater. The compound’s affinity for metal ions can be harnessed to create filters or other materials that can capture and remove toxic metals from the environment, aiding in water purification efforts .

Safety and Hazards

The safety and hazards associated with “2-[(4-bromobenzyl)thio]acetamide” are not well-documented.

将来の方向性

The future directions for “2-[(4-bromobenzyl)thio]acetamide” could involve further studies on its synthesis, properties, and potential applications. Similar compounds have shown promising antimicrobial and antiproliferative activities, suggesting potential applications in medical and pharmaceutical fields .

作用機序

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s interaction with its targets.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against breast cancer cell lines, suggesting that 2-((4-Bromobenzyl)thio)acetamide may have similar effects.

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMKEKQOTWCLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)

![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)

![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)

![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)

![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)

![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)